molecular formula C22H21FN4O3S B2547165 N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide CAS No. 894030-18-3

N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2547165
CAS RN: 894030-18-3
M. Wt: 440.49
InChI Key: HINGGQOUJFWGCK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrimidine ring, and an amide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the fluorine atom could potentially influence the electronic properties of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the presence of the various functional groups. For example, the amide group could enhance the compound’s solubility in water, while the fluorophenyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Cytotoxic Activity

One avenue of research focuses on the synthesis of related carboxamide derivatives and their evaluation for cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share structural similarities with the specified compound, have been synthesized and tested for their growth inhibitory properties against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC). Notably, compounds bearing diverse substituents have demonstrated potent cytotoxicity, with some achieving IC50 values <10 nM, highlighting the potential of these derivatives in cancer therapy (Deady et al., 2005).

Antimicrobial and Enzyme Assay

Another research domain is the synthesis of novel derivatives with antimicrobial properties. Studies have reported the efficient synthesis of compounds bearing a fluoro group on their structures, exhibiting potent antibacterial activity. Moreover, enzyme assay studies suggest the mode of action of these compounds, further supported by molecular docking studies to predict binding interactions. Notably, some synthesized compounds have shown good oral drug-like properties, suggesting their potential as oral drug candidates. The antimicrobial selectivity and safety of these compounds have been confirmed through cytotoxicity testing against human cancer cell lines, indicating their non-toxic nature (Tiwari et al., 2018).

Mechanism of Action

Action Environment

Environmental factors play a role:

    How does pH affect its stability or activity? Does heat impact its efficacy? Is it photodegradable?

Remember, this compound dances with mystery, but scientific curiosity keeps us moving forward. 🧪🔬

References:

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-27-21(30)18(20(29)26-17-9-7-16(23)8-10-17)13-25-22(27)31-14-19(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINGGQOUJFWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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